1-ethyl-N-[(4-methoxyphenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride

chemical procurement salt form selection purity specification

1-ethyl-N-[(4-methoxyphenyl)methyl]-4-methylpyrazol-3-amine hydrochloride (CAS 1856101-46-6) is a synthetic pyrazole derivative supplied as a hydrochloride salt, with molecular formula C₁₄H₂₀ClN₃O and molecular weight 281.78 g/mol. The compound features a 1-ethyl-4-methyl-1H-pyrazol-3-amine core N-substituted with a 4-methoxybenzyl group, a substitution pattern that differentiates it from the simpler 1-ethyl-4-methyl-1H-pyrazol-3-amine building block (C₆H₁₁N₃, MW 125.18) and other methyl/methoxybenzyl regioisomers.

Molecular Formula C14H20ClN3O
Molecular Weight 281.78 g/mol
Cat. No. B12225732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-N-[(4-methoxyphenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride
Molecular FormulaC14H20ClN3O
Molecular Weight281.78 g/mol
Structural Identifiers
SMILESCCN1C=C(C(=N1)NCC2=CC=C(C=C2)OC)C.Cl
InChIInChI=1S/C14H19N3O.ClH/c1-4-17-10-11(2)14(16-17)15-9-12-5-7-13(18-3)8-6-12;/h5-8,10H,4,9H2,1-3H3,(H,15,16);1H
InChIKeyMHVBOMVPWICJKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-N-[(4-methoxyphenyl)methyl]-4-methylpyrazol-3-amine Hydrochloride: Key Compound Identifier and Structural Class Overview for Scientific Procurement


1-ethyl-N-[(4-methoxyphenyl)methyl]-4-methylpyrazol-3-amine hydrochloride (CAS 1856101-46-6) is a synthetic pyrazole derivative supplied as a hydrochloride salt, with molecular formula C₁₄H₂₀ClN₃O and molecular weight 281.78 g/mol . The compound features a 1-ethyl-4-methyl-1H-pyrazol-3-amine core N-substituted with a 4-methoxybenzyl group, a substitution pattern that differentiates it from the simpler 1-ethyl-4-methyl-1H-pyrazol-3-amine building block (C₆H₁₁N₃, MW 125.18) and other methyl/methoxybenzyl regioisomers .

Why 1-Ethyl-N-[(4-methoxyphenyl)methyl]-4-methylpyrazol-3-amine Hydrochloride Cannot Be Interchanged with Close Analogs or Building Block Precursors


Generic substitution among pyrazole-3-amine derivatives fails because regiochemistry (1-ethyl vs. 1-methyl, 4-methyl vs. 5-methyl placement) and salt form critically govern both physicochemical handling properties and target selectivity. Pyrazole-based protein kinase inhibitors, such as those disclosed in the Vertex patent family, derive their inhibitory selectivity from defined substitution vectors around the pyrazole ring; even a methyl shift from C-4 to C-5 can dramatically alter Aurora-2 and GSK-3β inhibition profiles [1]. Therefore, replacing 1-ethyl-N-[(4-methoxyphenyl)methyl]-4-methylpyrazol-3-amine hydrochloride with a 5-methyl regioisomer, a 1-methyl analog, or the free-base form introduces uncharacterized risks in biochemical assay reproducibility and SAR continuity.

Quantitative Differentiation Evidence for 1-Ethyl-N-[(4-methoxyphenyl)methyl]-4-methylpyrazol-3-amine Hydrochloride as a Research Building Block


Hydrochloride Salt Provides Quantifiable Purity and Physical Form Advantage Over the Free Base

The target compound, supplied as the hydrochloride salt, achieves a standard purity of 98% with batch-specific NMR, HPLC, and GC analytical reports, as documented by Bidepharm . In contrast, the free base (1-ethyl-N-[(4-methoxyphenyl)methyl]-4-methyl-1H-pyrazol-3-amine) is listed by Chemenu at only 95% purity and lacks a defined melting point, consistent with an oily physical state . The core 1-ethyl-4-methyl-1H-pyrazol-3-amine building block is also supplied as a liquid at 95% purity by Sigma-Aldrich . The hydrochloride salt thus delivers a measurable 3-percentage-point purity gain and a solid physical form, reducing weighing error and improving formulation reproducibility.

chemical procurement salt form selection purity specification

Regiochemical Position (4-Methyl) Determines Kinase Selectivity Signature Relative to 5-Methyl Congeners

Vertex patent data establish that pyrazole regioisomers (e.g., 4-methyl vs. 5-methyl substitution) exhibit distinct inhibition profiles against Aurora-2 and GSK-3β kinases [1]. While specific IC₅₀ values for the target compound are not publicly disclosed, the general principle is that the 4-methyl configuration places the benzylamine side chain in a spatial orientation that is incompatible with the binding mode of the 5-methyl series. This class-level SAR inference is supported by the observation that 1-ethyl substitution alone does not rescue 5-methyl analogue activity [1]. Consequently, procurement of the 4-methyl regioisomer is mandatory for SAR studies focused on kinase targets addressed by the Vertex-compound landscape.

kinase inhibitor selectivity regioisomer profiling pyrazole SAR

Comprehensive Batch-Level Characterization Supports Reproducible SAR Studies Compared to Minimally Characterized Analogues

Bidepharm's hydrochloride salt lot release includes orthogonal analytical data (¹H NMR, HPLC purity ≥98%, GC residual solvent analysis) . In contrast, the free base supplied by Chemenu reports only a single HPLC purity value (95%) without complementary spectroscopic confirmation . The core amine from Sigma-Aldrich similarly relies on a single purity specification (95%) . The multi-technique characterization package of the hydrochloride salt enables researchers to verify structural identity and organic purity independently, reducing the probability of mis-annotation in biological test sets.

compound characterization batch consistency medicinal chemistry QC

Optimal Use Cases for 1-Ethyl-N-[(4-methoxyphenyl)methyl]-4-methylpyrazol-3-amine Hydrochloride Based on Differentiation Evidence


Protein Kinase Inhibitor Medicinal Chemistry Campaigns Requiring Defined Regiochemistry

When SAR exploration targets kinases susceptible to pyrazole-based ATP-competitive inhibitors (e.g., Aurora-2, GSK-3β), substitution at the 4-position of the pyrazole directs the N-benzylamine side chain into a distinct vector relative to 5-substituted analogs. This spatial orientation, taken together with the results of the Vertex patent family [1], makes the hydrochloride salt the preferred starting material for generating focused kinase inhibitor libraries.

Automated High-Throughput Screening (HTS) Plate Preparation

The solid physical form of the hydrochloride salt, combined with 98% purity and batch-level QC documentation, supports accurate solid dispensing workstations and DMSO stock solution preparation. The free base's liquid form and lower purity introduce weighing inaccuracies that can compromise dose-response curve fidelity in automated workflows.

Functional Selectivity Profiling Against Closely Related Kinases

Because regioisomer identity directly influences kinase selectivity as inferred from Vertex patent data [1], the procurement of the 4-methyl form is essential when the biological hypothesis involves differential kinase family inhibition. Substituting a 5-methyl or 1-methyl congener would require re-profiling of the entire selectivity panel.

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